1-O-beta-D-Glucopyranosyl-N-hexadecanoylsphingosine
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Overview
Description
1-O-beta-D-Glucopyranosyl-N-hexadecanoylsphingosine is a complex organic compound characterized by multiple hydroxyl groups and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-beta-D-Glucopyranosyl-N-hexadecanoylsphingosine typically involves multi-step organic reactions. The process begins with the preparation of the oxan-2-yl moiety, followed by the introduction of the octadec-4-en-2-yl group. The final step involves the formation of the hexadecanamide linkage under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-O-beta-D-Glucopyranosyl-N-hexadecanoylsphingosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the octadec-4-en-2-yl group can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced aliphatic chains, and substituted compounds with various functional groups.
Scientific Research Applications
1-O-beta-D-Glucopyranosyl-N-hexadecanoylsphingosine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role in cellular processes and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of 1-O-beta-D-Glucopyranosyl-N-hexadecanoylsphingosine involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups facilitate binding to enzymes and receptors, modulating their activity and influencing cellular functions. The aliphatic chain contributes to the compound’s hydrophobic interactions, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
- 2-Methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-2,3-dihydro-4H-chromen-4-one
Uniqueness
1-O-beta-D-Glucopyranosyl-N-hexadecanoylsphingosine is unique due to its specific combination of hydroxyl groups and a long aliphatic chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C40H77NO8 |
---|---|
Molecular Weight |
700 g/mol |
IUPAC Name |
N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide |
InChI |
InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+ |
InChI Key |
VJLLLMIZEJJZTE-ORIPQNMZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Synonyms |
C16-GalCer N-palmitoyl galactosyl-C18-sphingosine N-palmitoylgalactosylsphingosine N-palmitoylpsychosine NPGS NPoGS |
Origin of Product |
United States |
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